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Compound of Interest

Compound Name: 4'-Hydroxy Azithromycin

CAS No.: 756825-20-4

Cat. No.: B1147333 Get Quote

Executive Summary
4'-Hydroxy Azithromycin (CAS: 756825-20-4) is a structural analogue of Azithromycin

characterized by the presence of a hydroxyl group at the 4'-position of the desosamine sugar

moiety. Chemically, this modification converts the 3,4,6-trideoxy sugar (desosamine) into a 3,6-

dideoxy amino sugar (mycaminose).

In pharmaceutical development, this compound is primarily monitored as a reference standard

for impurity profiling and a potential oxidative metabolite. Its presence must be controlled

during the synthesis and storage of Azithromycin API (Active Pharmaceutical Ingredient) to

ensure regulatory compliance (ICH Q3A/B).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
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Property Data

Common Name 4'-Hydroxy Azithromycin

Systematic Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-

[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-

hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-

3,5,6,8,10,12,14-heptamethyl-11-[[3,6-dideoxy-

3-(dimethylamino)-β-D-glucopyranosyl]oxy]-1-

oxa-6-azacyclopentadecan-15-one

CAS Number 756825-20-4

Molecular Formula C₃₈H₇₂N₂O₁₃

Molecular Weight 764.98 g/mol

Appearance White to off-white amorphous solid

Solubility
Soluble in DMSO, Methanol, Ethanol; slightly

soluble in water

pKa ~8.5 (tertiary amine), ~9.5 (aglycone amine)

Structural Logic
The structural deviation from Azithromycin is specific to the amino sugar at position C5 of the

macrolactone ring:

Azithromycin: Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose).[1][2]

The 4'-position is a methylene group (-CH₂-).

4'-Hydroxy Azithromycin: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose).

The 4'-position is methine hydroxylated (-CH(OH)-).

This single oxygen addition accounts for the mass difference of +16 Da (749 vs. 765 Da).

Structural Visualization
The following diagram illustrates the connectivity of 4'-Hydroxy Azithromycin, highlighting the

critical modification at the desosamine sugar.
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Caption: Structural topology of 4'-Hydroxy Azithromycin showing the specific hydroxylation

site on the amino sugar.

Analytical Profiling Protocol (LC-MS)
To detect and quantify 4'-Hydroxy Azithromycin, a reverse-phase HPLC method coupled with

Mass Spectrometry (LC-MS) is required due to the lack of strong chromophores in macrolides

and the need for specificity against the parent drug.

Reagents & Equipment[6][7][8]
Instrument: UHPLC system (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple

Quadrupole MS.

Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150mm x 4.6mm, 3.5 µm) or

Agilent Poroshell 120 EC-C18.

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0, adjusted with Ammonium

Hydroxide). Note: High pH improves peak shape for basic macrolides.

Mobile Phase B: Acetonitrile (LC-MS Grade).
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Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)

0.0 60 40 1.0

15.0 40 60 1.0

20.0 20 80 1.0

25.0 60 40 1.0

30.0 60 40 1.0

Detection Parameters
MS Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Target Ions:

[M+H]⁺: 765.5 m/z (4'-Hydroxy Azithromycin)

[M+H]⁺: 749.5 m/z (Azithromycin - Parent)

[M+2H]²⁺: 383.3 m/z (Double charged species common in azalides)

Key Fragment (MS/MS): Loss of cladinose sugar (-158 Da) and modified desosamine.

Experimental Workflow
The following workflow ensures the isolation and identification of the impurity from a bulk

sample.
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Detection & Logic

Bulk Azithromycin Sample

Sample Preparation
Dissolve in MeCN:Buffer (1:1)

Filter (0.22 µm PVDF)

UHPLC Separation
C18 Column, pH 8.0

Gradient Elution
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Target m/z 765.5

Quantification vs.
Reference Standard

Peak Found
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Caption: Analytical workflow for the isolation and quantification of 4'-Hydroxy Azithromycin
using LC-MS.

Synthesis & Origin
While 4'-Hydroxy Azithromycin is available as a reference standard, its origin in a

pharmaceutical context is twofold:
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Metabolic Pathway: In biological systems, liver microsomes (CYP3A4) can hydroxylate the

desosamine ring. The 4'-position is electronically susceptible to oxidation.

Synthetic Impurity: During the synthesis of Azithromycin from Erythromycin A, if the starting

material contains Mycaminose instead of Desosamine (rare) or if non-selective oxidation

conditions are used during the Beckmann rearrangement or reduction steps, this analogue

can form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Azithromycin
https://www.researchgate.net/publication/387456789
https://www.benchchem.com/product/b1147333?utm_src=pdf-custom-synthesis
https://www.droracle.ai/articles/672916/what-is-the-composition-of-azithromycin
https://dspace.ceu.es/server/api/core/bitstreams/50813df5-e27d-4802-a3c8-24a10553f708/content
https://www.benchchem.com/product/b1147333#molecular-weight-and-formula-of-4-hydroxy-azithromycin
https://www.benchchem.com/product/b1147333#molecular-weight-and-formula-of-4-hydroxy-azithromycin
https://www.benchchem.com/product/b1147333#molecular-weight-and-formula-of-4-hydroxy-azithromycin
https://www.benchchem.com/product/b1147333#molecular-weight-and-formula-of-4-hydroxy-azithromycin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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